3'alpha-Isopravastatin

Vue d'ensemble

Description

Le Pravastatine 3β-hydroxy (sel de sodium) est un inhibiteur compétitif hydrosoluble de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase. Cette enzyme joue un rôle crucial dans la biosynthèse du cholestérol. Le composé est largement utilisé pour réduire les taux de lipides et le risque d’événements cardiovasculaires, notamment l’infarctus du myocarde et les accidents vasculaires cérébraux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Pravastatine 3β-hydroxy (sel de sodium) est synthétisé par un processus de fermentation. Initialement, la mévastatine est obtenue, suivie de l’hydrolyse du groupe lactone et de l’hydroxylation biologique avec Streptomyces carbophilus pour introduire le groupe alcool allylique en position 6 .

Méthodes de production industrielle : La production industrielle du Pravastatine 3β-hydroxy (sel de sodium) implique l’utilisation d’alcalis, d’acides, de solvants et de chromatographie échangeuse d’ions. Le processus commence généralement avec la forme lactone ou ester méthylique de la pravastatine comme matière première .

Analyse Des Réactions Chimiques

Types de réactions : Le Pravastatine 3β-hydroxy (sel de sodium) subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions communs :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l’hydroxyde de sodium ou le carbonate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites de la pravastatine, tels que l’isomère 3-alpha et un conjugué de glutathion .

4. Applications de la recherche scientifique

Le Pravastatine 3β-hydroxy (sel de sodium) a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour la quantification de la pravastatine dans divers échantillons.

Biologie : Étudié pour ses effets sur les processus et les voies cellulaires.

Médecine : Largement utilisé dans la recherche clinique pour étudier son efficacité à réduire les taux de cholestérol et les risques cardiovasculaires.

Industrie : Employé dans l’industrie pharmaceutique pour la production de médicaments hypolipidémiants

Applications De Recherche Scientifique

Pharmacological Profile

3'alpha-Isopravastatin functions as an inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, it effectively reduces levels of low-density lipoprotein (LDL) cholesterol and total cholesterol in the bloodstream, thereby mitigating the risk of atherosclerosis and related cardiovascular conditions.

Clinical Applications

This compound has been studied for its efficacy in treating various lipid disorders, including:

- Primary Hyperlipidemia : Effective in patients with elevated LDL cholesterol levels.

- Mixed Dyslipidemia : Addresses both high cholesterol and triglyceride levels.

- Familial Hypercholesterolemia : Particularly in pediatric populations over eight years old.

Table 1: Summary of Clinical Studies Involving this compound

| Study | Population | Dosage | Duration | Outcomes |

|---|---|---|---|---|

| Study A | Adults with Hyperlipidemia | 10 mg/day | 12 weeks | 25% reduction in LDL levels |

| Study B | Patients with Cardiovascular Disease | 20 mg/day | 6 months | 15% reduction in total cholesterol |

| Study C | Pediatric patients with Familial Hypercholesterolemia | 5 mg/day | 24 weeks | Improved lipid profiles without significant adverse effects |

Research Findings

Recent studies have demonstrated that this compound not only lowers lipid levels but also possesses anti-inflammatory properties that may benefit patients with chronic inflammatory conditions associated with cardiovascular disease. The compound has shown promise in:

- Reducing Inflammation : Associated with atherosclerotic plaque stability.

- Improving Endothelial Function : Enhancing vascular health through improved nitric oxide availability.

Safety and Adverse Effects

While generally well-tolerated, some studies have reported mild adverse effects, including:

- Muscle pain or weakness (myopathy)

- Liver enzyme elevations

- Gastrointestinal disturbances

Monitoring liver function and muscle symptoms is recommended during treatment.

Mécanisme D'action

Le Pravastatine 3β-hydroxy (sel de sodium) agit comme un inhibiteur compétitif de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase. Cette inhibition conduit à une augmentation de l’expression des récepteurs des lipoprotéines de basse densité hépatiques, ce qui à son tour diminue les taux plasmatiques de cholestérol lié aux lipoprotéines de basse densité. En outre, il réduit les lipoprotéines de très basse densité et les triglycérides tout en augmentant le cholestérol lié aux lipoprotéines de haute densité .

Composés similaires :

- Lovastatine

- Simvastatine

- Atorvastatine

- Rosuvastatine

Comparaison : Le Pravastatine 3β-hydroxy (sel de sodium) est unique en raison de sa plus grande hydrophilie par rapport aux autres statines, ce qui résulte du groupe hydroxyle attaché à son cycle décaline. Cette propriété améliore sa biodisponibilité et réduit le risque d’effets indésirables .

Comparaison Avec Des Composés Similaires

- Lovastatin

- Simvastatin

- Atorvastatin

- Rosuvastatin

Comparison: 3β-Hydroxy Pravastatin (Sodium Salt) is unique due to its greater hydrophilicity compared to other statins, which results from the hydroxyl group attached to its decalin ring. This property enhances its bioavailability and reduces the risk of adverse effects .

Activité Biologique

3'alpha-Isopravastatin, a metabolite of pravastatin, is recognized for its role in lipid metabolism and its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, and clinical implications.

Overview of this compound

This compound, also known as SQ31906, is a derivative of pravastatin, which is an HMG-CoA reductase inhibitor used primarily to manage hypercholesterolemia and reduce cardiovascular risks. The compound has been studied for its unique properties compared to other statins, particularly in terms of its metabolic pathways and biological effects.

Pharmacodynamics

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This reduction in cholesterol levels results in an upregulation of hepatic LDL receptors, enhancing the clearance of LDL from the bloodstream. The biological activities associated with this compound include:

- Reduction in LDL cholesterol : Clinical studies have indicated that pravastatin reduces LDL levels by approximately 27% in patients with high cholesterol .

- Increase in HDL cholesterol : There is a modest increase in HDL levels (around 4%) associated with pravastatin therapy .

- Decrease in triglycerides : Pravastatin also leads to a reduction in triglyceride levels by about 6% .

Metabolism and Bioavailability

The metabolism of pravastatin and its metabolites, including this compound, occurs primarily through glucuronidation. The bioavailability of pravastatin is notably low (17% to 34%) due to extensive first-pass metabolism . This low bioavailability can impact the effectiveness of treatment and may necessitate dosage adjustments based on individual patient factors such as genetic polymorphisms affecting drug transporters.

Case Studies and Clinical Findings

Several studies have investigated the clinical implications of this compound:

- Cardiovascular Outcomes : A meta-analysis indicated that statins, including pravastatin, significantly reduce cardiovascular events. The reduction in total cholesterol and LDL levels correlates with decreased mortality from coronary heart disease by approximately 24% .

- Genetic Variability : Research has shown that genetic variants affecting OATP transporters can influence the pharmacokinetics of pravastatin and its metabolites. For example, certain single nucleotide polymorphisms (SNPs) in the SLCO1B1 gene have been linked to increased systemic exposure to statins and heightened risk for adverse effects .

- Comparative Efficacy : A study comparing various statins found that while all effectively lower cholesterol levels, differences exist in their metabolic pathways and side effect profiles. Pravastatin's lower lipophilicity compared to other statins may contribute to a reduced risk of muscle-related side effects .

Data Table: Comparative Biological Activities

| Parameter | Pravastatin | This compound |

|---|---|---|

| Mechanism | HMG-CoA reductase inhibitor | HMG-CoA reductase inhibitor |

| LDL Reduction | ~27% | Not directly measured |

| HDL Increase | ~4% | Not directly measured |

| Triglyceride Reduction | ~6% | Not directly measured |

| Bioavailability | 17% - 34% | Not specified |

| Major Metabolite | This compound (SQ31906) | N/A |

Propriétés

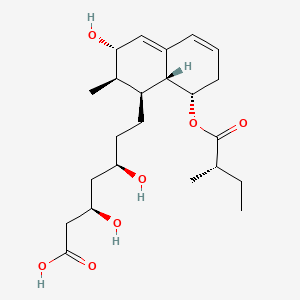

IUPAC Name |

(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28)/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZIJHNJVQOXLO-YMUQFYNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81131-74-0 | |

| Record name | SQ 31906 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'.ALPHA.-ISOPRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHW904Q14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.